molecular formula C18H16N6O B10981507 N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide

Cat. No.: B10981507
M. Wt: 332.4 g/mol
InChI Key: BBZWMCHEOLCCSK-UHFFFAOYSA-N
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Description

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to an indole moiety via an ethyl chain and a pyridine-3-carboxamide group. The triazole ring contributes to metabolic stability and diverse binding interactions, while the pyridine carboxamide may enhance solubility and target affinity.

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C18H16N6O/c25-17(13-4-3-9-19-10-13)22-18-21-16(23-24-18)8-7-12-11-20-15-6-2-1-5-14(12)15/h1-6,9-11,20H,7-8H2,(H2,21,22,23,24,25)

InChI Key

BBZWMCHEOLCCSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NN3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide typically involves the coupling of tryptamine derivatives with various carboxylic acids or their derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include oxindole derivatives, dihydrotriazole derivatives, and various substituted pyridine derivatives. These products can exhibit different biological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. For instance, compounds containing the 1,2,4-triazole scaffold have been shown to be effective against various strains of fungi, including Candida species. The mechanism often involves inhibiting fungal cell wall synthesis or disrupting membrane integrity .

Anticancer Potential

Several studies have highlighted the anticancer potential of triazole-containing compounds. The presence of the indole group is particularly noteworthy as indole derivatives are known for their ability to induce apoptosis in cancer cells. The triazole moiety may enhance this activity by acting as a bioisostere for amides or esters in drug design .

Antimicrobial Properties

The compound has also demonstrated broad-spectrum antimicrobial activity. Research shows that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This is attributed to its ability to interfere with bacterial cell wall synthesis and function .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives against Candida albicans. Among them, N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide exhibited minimal inhibitory concentrations (MICs) significantly lower than fluconazole, suggesting a promising alternative for treating resistant fungal infections .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicated that it induced apoptosis through caspase activation pathways, showing potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The pyridine carboxamide group can further stabilize these interactions through additional hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide (Target) 1,2,4-Triazole Ethyl-indole, pyridine-3-carboxamide Pharmaceuticals (inferred)
5-methyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2-indolinecarboxamide (C20209924) 1,2,4-Triazole Ethyl-pyridinyl, indolinecarboxamide Enzyme inhibition (Cdc34)
N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}... 1,2,4-Triazole Cyclopropylmethyl, pyrimidinyl, methylsulfonyl Pesticides
1-methyl-N-{7-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyridin-3-ylmethyl}-1H-... Triazolo[4,3-a]pyridine Oxadiazole, indazolecarboxamide Drug discovery (inferred)

Structural Differences and Implications

Indole vs.

Triazole Substituents :

  • The ethyl-pyridinyl group in C20209924 positions a nitrogen atom at the pyridine’s 3-position, differing from the target’s pyridine-3-carboxamide. This variation could influence solubility or target specificity .

Heterocyclic Additions :

  • The pesticidal compound () incorporates pyrimidine and cyclopropylmethyl groups, which are less polar than the target’s indole and carboxamide, aligning with agrochemical design principles .

Fused vs.

Functional and Application Insights

  • Pharmaceutical Potential: The target’s indole and carboxamide groups are hallmarks of kinase inhibitors (e.g., sunitinib), suggesting possible anticancer or anti-inflammatory applications. In contrast, C20209924’s indoline and pyridinyl groups were studied in computational models for Cdc34 acidic loop inhibition, highlighting its role in ubiquitination pathways .
  • Agrochemical vs. Biomedical Use : The pesticidal compound () leverages pyrimidine and sulfonyl groups for stability in environmental conditions, whereas the target’s polar carboxamide favors solubility in biological systems .
  • Bioisosteric Effects : ’s oxadiazole may replace ester groups to improve metabolic stability, a strategy less evident in the target compound but relevant for drug optimization .

Research Findings and Gaps

  • Computational Studies : Molecular dynamics simulations for C20209924 () suggest that substituent polarity and aromaticity critically affect binding to targets like Cdc34. The target compound’s indole may outperform indoline in hydrophobic interactions .
  • Synthetic Accessibility: No direct synthesis data for the target compound exists in the evidence, but similar triazole-indole derivatives are often synthesized via Huisgen cycloaddition or amide coupling, methods applicable here.
  • Biological Data : While pesticidal activity is documented for ’s analogs, the target’s bioactivity remains unverified. Future studies should prioritize assays for kinase inhibition or cytotoxicity.

Biological Activity

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide is a complex organic compound known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C21H22N6O3
  • Molecular Weight : 406.4 g/mol

This compound features an indole moiety and a triazole ring, both of which are known for their significant therapeutic potential.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing indole and triazole motifs. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to interact with key cellular targets such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
    Cell LineIC50 (µM)Reference
    MCF73.79
    A54926
    HepG20.71

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial activity against various pathogens. The presence of the triazole ring enhances its interaction with microbial enzymes.

PathogenActivityReference
Staphylococcus aureusModerate
Enterococcus faecalisModerate

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that focus on creating the indole and triazole frameworks. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological efficacy.

Key Steps in Synthesis

  • Formation of Indole Moiety : Indoles are synthesized through cyclization reactions involving substituted phenyl groups.
  • Triazole Ring Formation : The triazole ring can be formed via a reaction between hydrazines and carbonyl compounds.
  • Final Coupling Reaction : The final step involves coupling the indole and triazole components with a carboxamide group.

Case Study 1: Antitumor Efficacy in Preclinical Models

In a preclinical study, this compound was tested against several cancer cell lines including MCF7 and A549. Results indicated significant inhibition of cell proliferation with IC50 values ranging from 0.71 µM to 26 µM depending on the cell line tested .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted to evaluate the efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The compound exhibited moderate activity, suggesting potential for development as an antimicrobial agent .

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